Stereoselective nAChR Agonist Potency and in Vivo Lethality: (±)-N-Methylconiine vs. Its Enantiomers and γ-Coniceine
In a direct head-to-head study, the racemate (±)-N-methylconiine (CAS 92701-56-9) was compared with its (+)- and (−)-enantiomers and with γ-coniceine for nAChR agonist potency on cells expressing human fetal muscle-type nAChRs and for acute lethality (LD₅₀) in mice [1]. The rank order of in vitro potency was γ-coniceine > (−)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine. In vivo, the LD₅₀ values were 4.4, 16.1, 17.8, and 19.2 mg/kg, respectively [1]. The racemate occupies an intermediate position in both assays, establishing that stereochemistry is a critical determinant of toxicity and that purchase of the racemate versus a single enantiomer dictates the experimental toxicity window.
| Evidence Dimension | In vivo acute lethality (LD₅₀, mouse bioassay, i.p.) |
|---|---|
| Target Compound Data | (±)-N-Methylconiine LD₅₀ = 17.8 mg/kg |
| Comparator Or Baseline | γ-Coniceine LD₅₀ = 4.4 mg/kg; (−)-N-Methylconiine LD₅₀ = 16.1 mg/kg; (+)-N-Methylconiine LD₅₀ = 19.2 mg/kg |
| Quantified Difference | (±) form is 4.0-fold less toxic than γ-coniceine; 10.5% more toxic than (+)-enantiomer; 10% less toxic than (−)-enantiomer |
| Conditions | Mouse bioassay (i.p. administration); human fetal muscle-type nAChR expressed in TE-671 cells for in vitro potency |
Why This Matters
Selection of the racemate versus a single enantiomer directly determines the therapeutic index in nAChR-targeted studies; the 10–11% difference in LD₅₀ between enantiomers may be critical for safety-margin calculations in neurotoxicology protocols.
- [1] Lee ST, Green BT, Welch KD, Jordan GT, Zhang Q, Panter KE, Hughes D, Chang CWT, Pfister JA, Gardner DR. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers. Chemical Research in Toxicology, 2013, 26(4): 616-621. PMID: 23514442. View Source
